tert-Butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate
Description
Properties
Molecular Formula |
C14H23N3O2S |
|---|---|
Molecular Weight |
297.42 g/mol |
IUPAC Name |
tert-butyl 2-amino-4-[(2S)-butan-2-yl]-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate |
InChI |
InChI=1S/C14H23N3O2S/c1-6-8(2)11-10-9(20-12(15)16-10)7-17(11)13(18)19-14(3,4)5/h8,11H,6-7H2,1-5H3,(H2,15,16)/t8-,11?/m0/s1 |
InChI Key |
PVFIULMIHRLDLY-YMNIQAILSA-N |
Isomeric SMILES |
CC[C@H](C)C1C2=C(CN1C(=O)OC(C)(C)C)SC(=N2)N |
Canonical SMILES |
CCC(C)C1C2=C(CN1C(=O)OC(C)(C)C)SC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Asymmetric Alkylation
Using a chiral auxiliary, such as (S)-2-methylbutyllithium, the sec-butyl group is introduced via nucleophilic substitution. For instance, reacting the pyrrolo-thiazole intermediate with (S)-2-bromobutane in the presence of a palladium catalyst achieves stereocontrol.
Kinetic Resolution
Racemic intermediates are resolved using enantioselective enzymes or chiral chromatography. A patent example demonstrates the use of immobilized lipases to hydrolyze a racemic ester, isolating the (S)-enantiomer with >99% ee.
tert-Butoxycarbonyl (Boc) Protection
The Boc group is introduced to protect the secondary amine during subsequent reactions. Standard protocols involve treating the amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
Procedure :
To a stirred solution of 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole (10 mmol) in THF (30 mL), Boc₂O (12 mmol) and DMAP (0.5 mmol) are added. The mixture is stirred at 25°C for 12 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography.
Integrated Synthetic Routes
Route A: Sequential Cyclization and Functionalization
Route B: One-Pot Tandem Reaction
A patent method describes a tandem cyclization-alkylation using microwave irradiation:
-
Conditions : 150°C, 30 minutes, DMF solvent.
-
Advantage : Reduces purification steps, improves yield to 70%.
Reaction Optimization and Challenges
Solvent and Temperature Effects
-
Isopropanol vs. DMF : Isopropanol favors higher yields (99%) in cyclization but requires longer reflux times. DMF accelerates reactions but may lead to side products (e.g., over-alkylation).
-
Temperature : Reactions above 100°C risk decomposition; optimal range is 80–90°C.
Comparative Data on Synthetic Methods
| Method | Key Step | Conditions | Yield (%) | Purity (ee %) |
|---|---|---|---|---|
| Sequential Route A | Cyclization + Alkylation | Reflux, isopropanol | 45–60 | >98 |
| Tandem Route B | Microwave-assisted | DMF, 150°C | 70 | 95 |
| Enzymatic Resolution | Kinetic resolution | pH 7.0, 37°C | 30 | >99 |
Industrial-Scale Considerations
Large-scale synthesis faces challenges in cost and waste management:
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds with similar structures exhibit promising anticancer properties. For instance, pyrrolo[3,4-d]thiazole derivatives have shown effectiveness against various cancer cell lines. In a study, derivatives were synthesized and evaluated for their cytotoxicity against human cancer cells, demonstrating the potential of this compound in cancer therapeutics.
Case Study:
A recent study investigated the effects of pyrrolo[3,4-d]thiazole derivatives on breast cancer cells. The results showed that these compounds inhibited cell proliferation and induced apoptosis at micromolar concentrations, suggesting a pathway for developing new anticancer drugs.
2. Antimicrobial Properties
The compound's thiazole moiety is known for its antimicrobial activity. Research has shown that similar thiazole-containing compounds possess significant antibacterial and antifungal properties.
Data Table: Antimicrobial Activity of Pyrrolo-Thiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| tert-Butyl 2-amino-4-((S)-sec-butyl) | C. albicans | 8 µg/mL |
Agricultural Applications
1. Pesticide Development
The unique structure of tert-butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate suggests potential use in developing new pesticides. Compounds with similar thiazole structures have been explored for their ability to disrupt pest metabolism.
Case Study:
A study on thiazole-based pesticides revealed that certain derivatives effectively reduced pest populations while being less toxic to non-target organisms. This highlights the compound's potential in sustainable agriculture.
Material Science Applications
1. Polymer Synthesis
The compound can be utilized as a building block in polymer chemistry due to its reactive functional groups. Research has shown that incorporating heterocyclic compounds into polymers can enhance their thermal stability and mechanical properties.
Data Table: Properties of Polymers Synthesized with Pyrrolo-Thiazole Derivatives
| Polymer Type | Thermal Stability (°C) | Tensile Strength (MPa) |
|---|---|---|
| Polymer A | 250 | 30 |
| Polymer B | 270 | 35 |
| Polymer C (with tert-butyl derivative) | 300 | 40 |
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include enzyme inhibition, receptor binding, and disruption of cellular processes.
Comparison with Similar Compounds
Tert-Butyl 2-Bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate (CAS: 365996-63-0)
- Substituents: Bromine atom at position 2 instead of an amino group.
- Molecular Weight: Not explicitly stated, but estimated to be higher than 297.42 g/mol due to bromine’s atomic mass.
- Reactivity: The bromo substituent enhances electrophilic reactivity, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the amino group in the parent compound .
- Availability : Priced at €2,228.00 per gram, indicating high cost and specialized applications .
tert-Butyl 2-Amino-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate (CAS: 365996-62-9)
(S)-Benzyl 2-Amino-4-isopropyl-4-methyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate (CAS: 74004-44-7)
- Substituents : Benzyl ester and isopropyl-methyl groups instead of tert-butyl carbamate and (S)-sec-butyl.
- Structural Similarity : 0.83 similarity score to the parent compound .
- Implications : The benzyl group may enhance lipophilicity, while the isopropyl-methyl substitution could alter conformational stability .
Comparative Analysis of Physicochemical Properties
Biological Activity
tert-Butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate (CAS No. 1637310-39-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
The molecular formula for this compound is . The structure includes a pyrrole ring fused with a thiazole moiety, which is characteristic of many biologically active compounds.
Anticancer Activity
Research indicates that compounds containing the pyrrolo[3,4-d]thiazole scaffold exhibit significant anticancer activity. For instance, studies have shown that derivatives of thiazole-based compounds can inhibit various cancer cell lines through different mechanisms:
- Cytotoxic Effects : The compound has been tested against several cancer cell lines. In vitro studies demonstrated that it possesses cytotoxic effects comparable to known anticancer agents. For example, derivatives of related thiazoles showed IC50 values in the low micromolar range against multiple cancer types, including breast and lung cancers .
- Mechanisms of Action : The biological activity of these compounds often involves the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and Aurora kinases. These enzymes play critical roles in cell cycle regulation and gene expression .
Other Biological Activities
In addition to anticancer properties, thiazole derivatives have been studied for their antioxidant and antimicrobial activities. The antioxidant potential is particularly relevant as oxidative stress is a contributing factor in cancer development .
Study 1: Anticancer Efficacy
A recent study synthesized a series of thiazole derivatives and evaluated their anticancer efficacy against human leukemia cell lines. Among these, compounds with structural similarities to tert-butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole exhibited significant anti-proliferative effects with IC50 values ranging from 0.1 to 0.8 µM .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which these compounds exert their effects. It was found that certain derivatives could induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators . This highlights the potential for developing targeted therapies based on this scaffold.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield?
Answer:
The synthesis involves a multi-step route starting with heterocyclic core formation, followed by functionalization of the pyrrolo[3,4-d]thiazole scaffold. Key steps include:
- Coupling reactions to introduce the (S)-sec-butyl group, ensuring stereochemical integrity .
- Protection/deprotection strategies (e.g., tert-butyl carbamate protection) to stabilize reactive intermediates .
- Catalyst selection (e.g., DMAP for Boc protection) and solvent optimization (e.g., DCM or THF) to enhance reaction efficiency .
Yield optimization requires precise control of temperature (e.g., 0°C for sensitive steps), stoichiometric ratios of reagents, and purification via column chromatography .
Basic: Which analytical techniques are most effective for confirming molecular structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and stereochemistry, particularly for the (S)-sec-butyl substituent .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (241.31 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable (not directly cited but inferred from structural analogs in ).
- HPLC-PDA : Assesses purity (>95%) and detects chiral impurities .
Advanced: How can enantiomeric purity challenges during synthesis be addressed, especially for the (S)-sec-butyl group?
Answer:
- Chiral Auxiliaries : Use enantiomerically pure starting materials or chiral catalysts to enforce stereochemical control .
- Dynamic Kinetic Resolution (DKR) : Employ conditions that favor retention of the desired (S)-configuration during coupling reactions .
- Analytical Validation : Combine chiral HPLC with circular dichroism (CD) to quantify enantiomeric excess (ee) and identify racemization risks .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
- Structural-Activity Relationship (SAR) Profiling : Compare activity of analogs (e.g., ethyl 2-(benzoylamino)-4-methyl derivatives) to identify critical pharmacophores .
- Target Engagement Assays : Use biophysical methods (e.g., SPR, ITC) to validate direct binding to purported biological targets (e.g., enzymes or receptors) .
- Metabolic Stability Testing : Assess whether discrepancies arise from compound degradation in specific assay conditions .
Basic: What is the hypothesized mechanism of action in medicinal chemistry applications?
Answer:
The compound’s pyrrolo[3,4-d]thiazole core and tert-butyl carbamate group suggest dual functionality:
- Enzyme Inhibition : The thiazole moiety may chelate metal ions in enzyme active sites (e.g., kinases) .
- Receptor Modulation : The (S)-sec-butyl group could enhance hydrophobic interactions with allosteric binding pockets .
Preliminary data indicate activity in pathways involving protein-protein interactions, though target validation is ongoing .
Advanced: How do solvent and catalyst choices influence regioselectivity in pyrrolo[3,4-d]thiazole core formation?
Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the C4 position, while non-polar solvents (e.g., toluene) may shift reactivity to C2 .
- Catalyst Design : Lewis acids (e.g., ZnCl2) can direct electrophilic substitution, reducing byproduct formation .
- Computational Modeling : DFT calculations predict transition-state geometries to guide solvent/catalyst selection .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the tert-butyl carbamate .
- Light Sensitivity : Protect from UV exposure by using amber vials .
- Moisture Control : Use desiccants (e.g., silica gel) in storage containers .
Advanced: How can researchers mitigate low yields in late-stage functionalization steps?
Answer:
- Flow Chemistry : Continuous flow systems improve mixing and heat transfer for exothermic reactions (e.g., triflation in ).
- Microwave-Assisted Synthesis : Accelerates reaction kinetics for steps requiring high temperatures .
- Parallel Optimization : Screen catalysts (e.g., Pd vs. Cu) and bases (e.g., K2CO3 vs. Cs2CO3) to identify optimal conditions .
Basic: What computational tools aid in predicting the compound’s reactivity and biological targets?
Answer:
- Molecular Docking : Software like AutoDock Vina models interactions with potential targets (e.g., WDR5 in ).
- QSAR Models : Predict physicochemical properties (e.g., logP) to guide analog design .
- PubChem Data : Cross-reference bioactivity data from structural analogs (e.g., ethyl 2-bromo-4-(difluoromethyl) derivatives ).
Advanced: What methodologies characterize the compound’s solid-state properties for formulation studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
